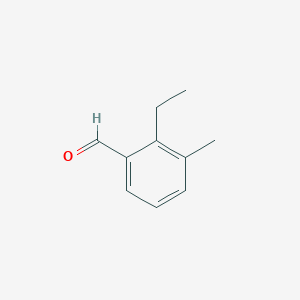![molecular formula C6H5NO2S B038691 (Thieno[2,3-d][1,2]oxazol-3-yl)methanol CAS No. 117366-96-8](/img/structure/B38691.png)
(Thieno[2,3-d][1,2]oxazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Thieno[2,3-d][1,2]oxazol-3-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mechanism Of Action
The exact mechanism of action of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol is not fully understood. However, it has been shown to inhibit the expression of inflammatory cytokines and has been suggested to act as an antioxidant. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical And Physiological Effects
(Thieno[2,3-d][1,2]oxazol-3-yl)methanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, it has been shown to reduce inflammation and has been suggested to have potential in the treatment of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, which can lead to the death of the tumor.
Advantages And Limitations For Lab Experiments
One of the advantages of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol is its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-tumor properties, which can be useful in the development of new drugs. Additionally, it has been shown to have potential in the treatment of neurological disorders.
However, there are also limitations to the use of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol in lab experiments. One of the limitations is its toxicity, which can be a concern when using it in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for the study of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol. One area of research could be the development of new drugs based on its anti-inflammatory and anti-tumor properties. Additionally, further research could be conducted to better understand its mechanism of action and how it can be used in the treatment of neurological disorders. Furthermore, studies could be conducted to determine the optimal dosage and administration of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol in order to maximize its therapeutic potential.
Conclusion:
In conclusion, (Thieno[2,3-d][1,2]oxazol-3-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. Further research is needed to fully understand its potential as a therapeutic agent and to determine the optimal dosage and administration for its use.
Synthesis Methods
The synthesis of (Thieno[2,3-d][1,2]oxazol-3-yl)methanol has been reported using various methods. One of the most commonly used methods involves the reaction of 2-thiophenecarboxaldehyde and ethyl oxalate in the presence of sodium methoxide. The resulting product is then treated with hydrochloric acid to obtain (Thieno[2,3-d][1,2]oxazol-3-yl)methanol.
Scientific Research Applications
(Thieno[2,3-d][1,2]oxazol-3-yl)methanol has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties and has been used in the development of new drugs. Additionally, it has been used in the study of the nervous system and has been shown to have potential in the treatment of neurological disorders.
properties
CAS RN |
117366-96-8 |
|---|---|
Product Name |
(Thieno[2,3-d][1,2]oxazol-3-yl)methanol |
Molecular Formula |
C6H5NO2S |
Molecular Weight |
155.18 g/mol |
IUPAC Name |
thieno[2,3-d][1,2]oxazol-3-ylmethanol |
InChI |
InChI=1S/C6H5NO2S/c8-3-4-6-5(9-7-4)1-2-10-6/h1-2,8H,3H2 |
InChI Key |
QELIEOAPNDUXRD-UHFFFAOYSA-N |
SMILES |
C1=CSC2=C1ON=C2CO |
Canonical SMILES |
C1=CSC2=C1ON=C2CO |
synonyms |
Thieno[2,3-d]isoxazole-3-methanol (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



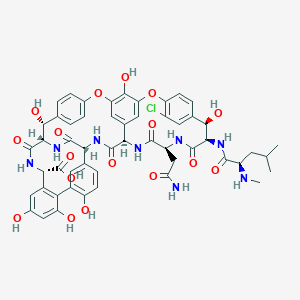
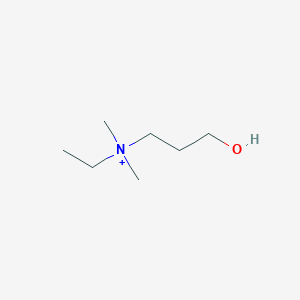
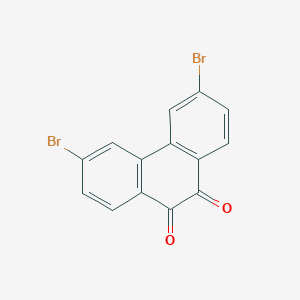
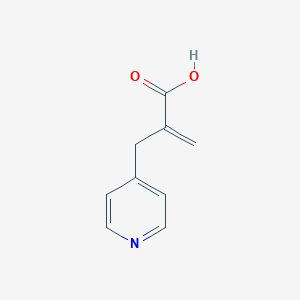
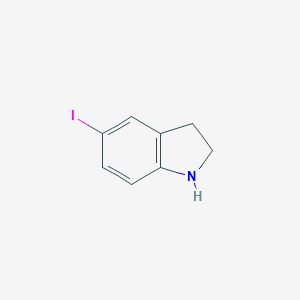
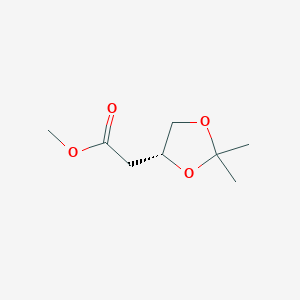
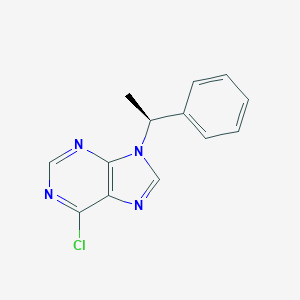


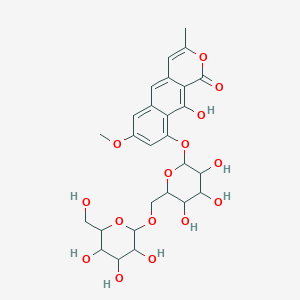
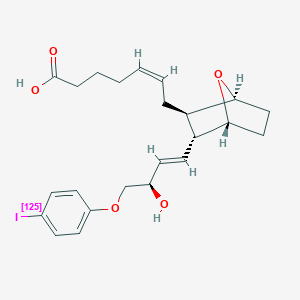
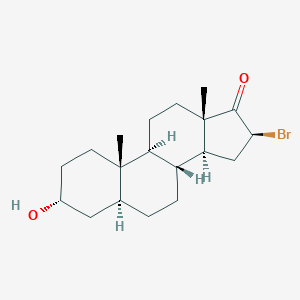
![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
